molecular formula C10H12N2O3 B14227179 Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate

Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate

Cat. No.: B14227179
M. Wt: 208.21 g/mol
InChI Key: QMVMMRMTEPICFX-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure that combines elements of pyridine and oxazine rings, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate typically involves the condensation of 2-protected-amino-3-hydroxypyridine with ethyl 2,3-dibromopropionate. This reaction can yield two isomeric pyrido-oxazines depending on the reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions include various substituted pyrido-oxazines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which can confer distinct biological properties and make it a valuable scaffold for drug development.

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-14-10(13)8-6-12-9-7(15-8)4-3-5-11-9/h3-5,8H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVMMRMTEPICFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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